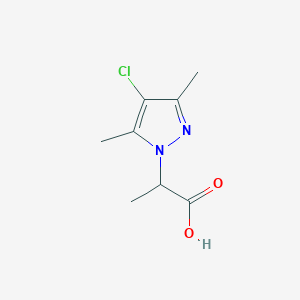
trans-1-Iodo-1-octene
Overview
Description
Trans-1-Iodo-1-octene is an organic compound with the empirical formula C8H15I . It is an unsaturated alkene containing an iodine atom at the first carbon atom of the double bond. This compound is commonly used as a building block in organic synthesis for the preparation of various functionalized organic molecules.
Molecular Structure Analysis
The molecular weight of this compound is 238.11 g/mol . The InChI key of this compound is SJZDDNSUIVLYIN-BQYQJAHWSA-N . The canonical SMILES of this compound is CCCCCCC=CI .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.502 . It has a density of 1.4±0.1 g/cm3, a boiling point of 209.2±9.0 °C at 760 mmHg, and a flash point of 71.9±13.1 °C .Scientific Research Applications
Wittig Reactions and Organic Synthesis trans-1-Iodo-1-octene is utilized in highly cis-selective Wittig reactions. These reactions involve the conversion of 1-alkenyl halides, such as cis-1-chloro-1-octene, with high cis selectivity, using α-halogenated ylides. The process is significant in organic synthesis, providing a method for the efficient creation of enol ethers and specific hydrocarbon structures, including fragrances like Et (2E,4Z)-2,4-decadienoate (Xin Zhang & M. Schlosser, 1993).
Hydroformylation and Industrial Chemistry The compound is influential in hydroformylation processes. Studies have shown that specific ligands can induce variations in the hydroformylation of internal olefins to linear aldehydes, demonstrating the importance of the compound in creating certain aldehydes and related chemicals in industrial chemistry (Raymond P. J. Bronger, P. Kamer, & P. V. Leeuwen, 2003).
Chemical Reactions and Analysis The addition reactions involving trans-cyclo-octene and iodine(I) azide, leading to various chemical structures such as trans-1-azido-4-iodocyclo-octane, highlight the reactivity and potential applications of this compound in creating specialized chemical compounds (R. C. Hayward & G. H. Whitham, 1975).
Catalysis and Chemical Synthesis In catalytic studies, this compound plays a role in the oligomerization of 1-butene over carbon-supported cobalt catalysts. This process is significant in the production of linear octenes, a crucial step in the synthesis of various hydrocarbon compounds (Zhuoran Xu et al., 2016).
Raman Spectroscopy and Material Analysis Raman spectroscopic studies of this compound and related compounds provide insights into the molecular structure and properties of these substances. This research is critical for understanding the material properties and potential applications in various fields (F. F. Cleveland, 1943).
Metal-Organic Frameworks and Coordination Chemistry The coordination of olefins in copper(I) complexes, including this compound, is a subject of interest in the field of coordination chemistry. Understanding these interactions is vital for the development of metal-organic frameworks and catalysts (John J. Allen & A. Barron, 2009).
Polymer Science and Material Engineering Investigations into the structure of trans,trans-1,3,5,7-octatetraene as a model for trans-polyacetylene highlight the relevance of this compound in polymer science. Such studies are crucial for understanding and designing polymeric materials (R. Baughman et al., 1985).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-iodooct-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h7-8H,2-6H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZDDNSUIVLYIN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315057 | |
| Record name | (1E)-1-Iodo-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42599-17-7 | |
| Record name | (1E)-1-Iodo-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42599-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E)-1-Iodo-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1-Iodo-1-octene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)





![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)





